N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a cyano group at position 3 and an isoxazole-5-carboxamide moiety at position 2. This scaffold is notable for its antiproliferative activity, particularly against cancer cell lines such as MCF7 (human breast adenocarcinoma), with IC50 values in the nanomolar range . The compound’s mechanism of action involves inhibition of ATP-binding sites on tyrosine kinase receptors, mimicking clinically approved drugs like gefitinib and dasatinib .
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c13-6-8-7-2-1-3-10(7)18-12(8)15-11(16)9-4-5-14-17-9/h4-5H,1-3H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIPSDVGALLBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base like potassium hydroxide can lead to the formation of intermediate compounds, which further undergo cyclization to yield the desired product . Industrial production methods may involve optimization of these reactions to enhance yield and purity, often using advanced techniques like continuous flow reactors.
Chemical Reactions Analysis
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common reagents and conditions for these reactions include solvents like dimethylformamide (DMF) and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antitumor Activity
Isoxazole derivatives, including N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide, have been extensively studied for their antitumor properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines:
- Mechanism of Action : Isoxazoles often function by inhibiting specific enzymes or pathways involved in tumor growth. For instance, some derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which are implicated in cancer progression and inflammation .
-
Case Studies :
- A study by Vitale et al. (2014) demonstrated that specific isoxazole compounds exhibited significant COX inhibitory activity and were effective against ovarian cancer cell lines .
- In another investigation, novel isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles were synthesized and tested against various cancer cell lines (MCF-7, NCI-H460), showing potent anticancer activity comparable to established drugs like Cisplatin .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective qualities. Isoxazole derivatives have been explored for their ability to mitigate neuroinflammation and neurodegenerative diseases:
- Research Findings : Studies indicate that certain isoxazole derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating conditions like Alzheimer's disease and multiple sclerosis .
- Case Studies :
Antimicrobial and Antiviral Properties
Beyond oncology and neuroprotection, this compound has shown promise in antimicrobial applications:
- Activity Spectrum :
- Case Studies :
Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Thiazole-Based Derivative
Compound: N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
- Molecular Formula : C19H15N3OS2
- Key Features : Replaces the isoxazole ring with a thiazole group, introducing a sulfur atom instead of oxygen.
- No direct biological data are available, but structural analogs suggest activity against bacterial targets (e.g., MurF protein) rather than tyrosine kinases .
Triazolo-Pyrimidine-Based Derivative
Compound : N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Benzamide Derivative with Sulfamoyl Substituent
Compound: 2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(diethylsulfamoyl)benzamide
Key Findings :
Molecular Properties
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Parent Compound | ~349.4 g/mol | 2.1 | 4 (isoxazole O, CN, 2x amide O) |
| Thiazole derivative | 365.47 g/mol | 3.5 | 3 (thiazole S, CN, amide O) |
| Triazolo-pyrimidine derivative | ~428.5 g/mol | 3.8 | 5 (pyrimidine N, amide O, etc.) |
Analysis :
- The thiazole derivative’s higher LogP suggests improved membrane permeability but reduced solubility.
- The triazolo-pyrimidine derivative’s increased hydrogen-bond acceptors may enhance target engagement but complicate pharmacokinetics .
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H14N4OS
- Molecular Weight : 302.37 g/mol
- CAS Number : 924099-53-6
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines, including Huh7 (liver), MCF7 (breast), and HCT116 (colon) cells. The mechanism involves cell cycle arrest and induction of apoptosis, primarily through the modulation of cyclin-dependent kinases (CDKs) and apoptotic markers such as Bcl-2 and Bax .
- Selectivity Towards Cancer Cells : The compound demonstrates selective toxicity towards cancer cells over normal cells. For instance, in a study comparing IC50 values across different cell lines, it was observed that the compound had significantly lower IC50 values in cancer cells compared to normal epithelial cells .
Biological Activity Data
The following table summarizes the IC50 values for this compound against various cancer cell lines:
Case Studies
- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of various isoxazole derivatives, this compound was found to be among the most potent compounds with IC50 values indicating strong antiproliferative activity against liver cancer cell lines .
- Mechanistic Studies : Further investigations revealed that treatment with this compound resulted in significant downregulation of CDK4 levels in Huh7 cells, leading to G0/G1 phase arrest. This suggests that the compound may serve as a lead structure for developing more potent anticancer agents targeting CDK pathways .
- Real-Time Cellular Response : Real-time cellular analysis indicated that lower concentrations (2–10 µM) of this compound effectively inhibited cell proliferation in targeted cancer cell lines .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-5-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between activated isoxazole-5-carboxylic acid derivatives and cyclopenta[b]thiophen-2-amine precursors. A reflux protocol in ethanol with catalytic glacial acetic acid (1 mL) over 5 hours is effective, as demonstrated for structurally similar thiophene-carboxamide derivatives . Yield optimization may involve adjusting stoichiometric ratios, solvent polarity (e.g., DMF for solubility), and post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : and NMR to confirm regiochemistry (e.g., cyclopenta[b]thiophene ring substitution) and amide bond formation. For example, carbonyl carbons in isoxazole-5-carboxamide typically appear at ~160–165 ppm in NMR .
- IR Spectroscopy : Peaks at ~1650–1680 cm (C=O stretch) and ~2200 cm (C≡N stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] at m/z 273.31 for CHNOS) .
Q. How can researchers validate the biochemical activity of this compound against proposed targets?
- Methodological Answer : Use enzyme inhibition assays (e.g., fluorescence-based ATPase assays) for tyrosine kinase receptors, as structural analogs exhibit IC values in the nanomolar range against MCF7 cells via ATP-binding site competition . Pair this with cellular assays (e.g., proliferation inhibition in cancer cell lines) and orthogonal methods like surface plasmon resonance (SPR) to confirm binding kinetics .
Advanced Research Questions
Q. How can structural contradictions in reported mechanisms of action (e.g., bacterial vs. eukaryotic targets) be resolved?
- Methodological Answer : Conflicting target hypotheses (e.g., bacterial UDP-N-acetylmuramoyl ligase vs. human tyrosine kinases) require comparative profiling:
Computational Docking : Use tools like AutoDock Vina to model binding poses against both targets, focusing on steric/electrostatic complementarity .
Mutagenesis Studies : Engineer bacterial ligase or kinase domains to identify critical residues for inhibition.
Selectivity Assays : Screen against panels of related enzymes (e.g., kinase family members) to assess specificity .
Q. What crystallographic strategies are suitable for resolving hydrogen-bonding patterns and supramolecular packing of this compound?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) to resolve weak H-bond interactions.
- Software Tools : SHELXL for refinement (incorporating anisotropic displacement parameters) and Mercury for visualizing intermolecular interactions (e.g., graph-set analysis of H-bond motifs) .
- Hydrogen Bond Analysis : Apply Etter’s rules to categorize motifs (e.g., R(8) rings) and correlate with solubility/stability .
Q. How can structure-activity relationship (SAR) studies be designed to improve antiproliferative efficacy?
- Methodological Answer :
- Analog Synthesis : Modify the isoxazole ring (e.g., introduce trifluoromethyl groups for enhanced lipophilicity) or cyclopenta[b]thiophene substituents (e.g., halogens for steric effects) .
- Biological Testing : Compare IC values across analogs in dose-response assays. For example, derivatives with bulkier substituents (e.g., naphthyl groups) show improved activity due to enhanced target engagement .
- Computational QSAR : Develop quantitative models correlating electronic (Hammett σ) or steric (Taft E) parameters with bioactivity .
Q. What strategies mitigate low purity (<95%) in synthesized batches?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA).
- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to remove polar impurities.
- Analytical Validation : Employ tandem MS/MS to detect trace byproducts and elemental analysis for stoichiometric confirmation .
Q. How can researchers leverage supramolecular synthons for co-crystal design to enhance solubility?
- Methodological Answer :
- Co-former Selection : Screen carboxylic acids (e.g., succinic acid) or amines to exploit complementary H-bond donors/acceptors.
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify eutectic points and stable polymorphs.
- Dissolution Testing : Compare intrinsic dissolution rates (IDR) of co-crystals vs. parent compound in biorelevant media (e.g., FaSSIF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
